3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features both indole and piperazine moieties. Compounds containing indole structures are often of significant interest due to their presence in many natural products and pharmaceuticals. The piperazine ring is also a common motif in medicinal chemistry, known for its versatility and ability to enhance the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through methods such as the Fischer indole synthesis.
Acylation of Piperazine: The piperazine ring can be acylated using indol-3-ylacetyl chloride under basic conditions to form the intermediate.
Coupling Reaction: The final step involves coupling the indole and piperazine intermediates using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation, using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with indole and piperazine structures can interact with various receptors, enzymes, or ion channels. The indole moiety may engage in π-π stacking interactions, while the piperazine ring can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the additional indole acetyl group.
1-(1H-indol-3-ylacetyl)piperazine: Contains only one indole moiety.
Indole-3-acetic acid: A simpler indole derivative.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one lies in its dual indole structure coupled with a piperazine ring, which may confer unique biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C25H26N4O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H26N4O2/c30-24(10-9-18-16-26-22-7-3-1-5-20(18)22)28-11-13-29(14-12-28)25(31)15-19-17-27-23-8-4-2-6-21(19)23/h1-8,16-17,26-27H,9-15H2 |
InChI Key |
ZYTCTMHJQOWIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.